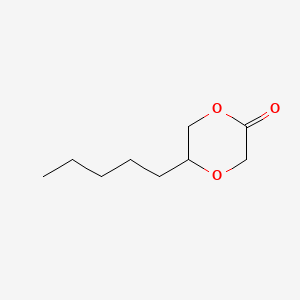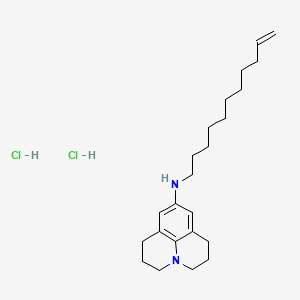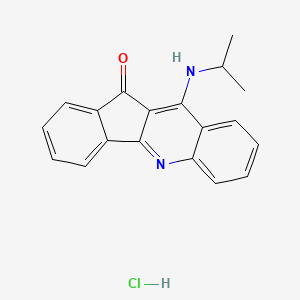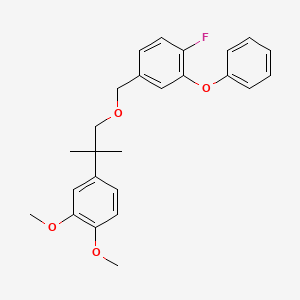
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-: is a complex organic compound characterized by the presence of multiple functional groups, including fluoro, methoxy, and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through various organic reactions. For instance, the synthesis may involve the following steps:
Preparation of 3,4-dimethoxyphenyl derivative: This can be achieved by methylation of a phenol derivative using methyl iodide in the presence of a base.
Formation of the propoxy linkage: The 3,4-dimethoxyphenyl derivative can be reacted with an appropriate alkyl halide to introduce the propoxy group.
Coupling with phenoxy group: The final step involves coupling the intermediate with a phenoxy derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluoro group or the aromatic rings, potentially leading to the formation of hydrofluoro derivatives or cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydrofluoro derivatives and cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and phenoxy groups can modulate its electronic properties and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the biological context.
Comparación Con Compuestos Similares
- Benzene, 1-bromo-2,4-dimethoxy-
- Benzene, 1-chloro-2,4-dimethoxy-
- Benzene, 1-iodo-2,4-dimethoxy-
Comparison: Compared to its halogenated analogs, Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- exhibits unique properties due to the presence of the fluoro group. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes the fluoro derivative particularly valuable in applications where enhanced binding affinity and selectivity are desired.
Propiedades
Número CAS |
83493-40-7 |
|---|---|
Fórmula molecular |
C25H27FO4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
4-[[2-(3,4-dimethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H27FO4/c1-25(2,19-11-13-22(27-3)24(15-19)28-4)17-29-16-18-10-12-21(26)23(14-18)30-20-8-6-5-7-9-20/h5-15H,16-17H2,1-4H3 |
Clave InChI |
KAPZZBJCTCHZNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



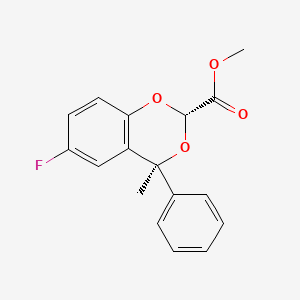
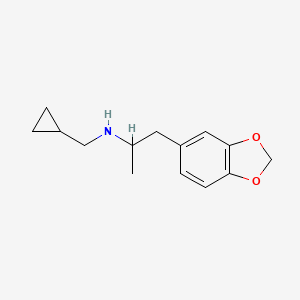
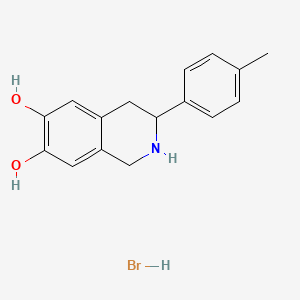


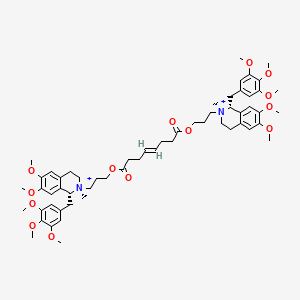
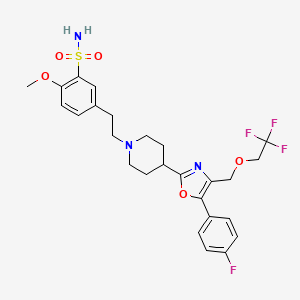
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
